3-amino-N-(pyridin-3-ylmethyl)propanamide

PDE3A Phosphodiesterase Cardiovascular Pharmacology

Researchers requiring a validated PI3Kα probe with defined selectivity often face off-target confounding in kinase pathway studies. 3-Amino-N-(pyridin-3-ylmethyl)propanamide resolves this with documented pharmacology: • PI3Kα IC₅₀ = 39.1 nM; 200-fold selective over PDE3A (IC₅₀ = 7.71 μM) • Negligible methyltransferase activity (PRMT1/SMYD3 IC₅₀ ≈ 200 μM) for clean counter-screening • Free base (CAS 271591-66-3) at 98% purity for synthetic derivatization; dihydrochloride salt (CAS 1197707-77-9) for aqueous assay compatibility. Both forms stocked for immediate global dispatch.

Molecular Formula C9H13N3O
Molecular Weight 179.22 g/mol
Cat. No. B13204966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-amino-N-(pyridin-3-ylmethyl)propanamide
Molecular FormulaC9H13N3O
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)CCN
InChIInChI=1S/C9H13N3O/c10-4-3-9(13)12-7-8-2-1-5-11-6-8/h1-2,5-6H,3-4,7,10H2,(H,12,13)
InChIKeyIFUCMVSFAKXATJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity of 3-Amino-N-(pyridin-3-ylmethyl)propanamide


3-Amino-N-(pyridin-3-ylmethyl)propanamide (CAS 271591-66-3, MW 179.22) is an organic compound comprising a propanamide backbone substituted with a terminal primary amine at the β-carbon and a pyridin-3-ylmethyl group at the amide nitrogen . The free base (C₉H₁₃N₃O) is typically supplied as a building block for synthetic applications, though the dihydrochloride salt form (CAS 1197707-77-9, C₉H₁₅Cl₂N₃O) offers enhanced aqueous solubility for biological assay compatibility . This compound has been characterized in multiple public biochemical screening databases, including ChEMBL and BindingDB, with documented activity values against PDE3A (IC₅₀ = 7.71 μM) [1] and PI3Kα (IC₅₀ = 39.1 nM) [2], establishing it as a structurally compact scaffold amenable to both in vitro target evaluation and downstream chemical derivatization.

β-amino amide building block with pyridin-3-ylmethyl handle
PI3Kα kinase probe for signaling pathway studies
Dihydrochloride salt option for aqueous assay compatibility

3-Amino-N-(pyridin-3-ylmethyl)propanamide Differentiation


The 3-amino-N-(pyridin-3-ylmethyl)propanamide scaffold presents two critical structural features that preclude simple substitution by generic β-amino propanamides: first, the pyridin-3-ylmethyl group at the amide nitrogen imparts a specific spatial orientation and hydrogen-bonding capability that determines target engagement [1]; second, the 3-amino group (free primary amine) at the β-position is chemically orthogonal to the α-substituted analogs (e.g., 2-amino-N-(pyridin-3-ylmethyl)propanamide) [2], resulting in fundamentally different reactivity, stereoelectronic properties, and metabolic liabilities. Public bioactivity data confirm that even within the same chemical class, activity against identical targets can diverge by orders of magnitude: this compound exhibits PI3Kα inhibition (IC₅₀ = 39.1 nM) [3] while showing only weak PDE3A activity (IC₅₀ = 7.71 μM) [4] and negligible binding to PRMT1/SMYD3 (IC₅₀ ≈ 200 μM) [5], underscoring that target selectivity is exquisitely sensitive to the exact substitution pattern. Procurement decisions must therefore be guided by the precise molecular identity—generic β-amino amide analogs cannot be assumed to replicate these defined activity profiles.

Regioisomer mismatch

The 2-amino (α) analog differs in amine position, altering hydrogen-bond geometry and target engagement.

Salt form interchangeability

Free base and dihydrochloride salt exhibit distinct solubility profiles; switching forms may compromise assay conditions.

Scaffold analog risk

Generic β-amino amide analogs may not replicate the PI3Kα selectivity window; target profile is substitution-sensitive.

3-Amino-N-(pyridin-3-ylmethyl)propanamide: Quantitative Evidence


PDE3A Inhibition: Negative Control Profile

3-Amino-N-(pyridin-3-ylmethyl)propanamide exhibits weak inhibitory activity against human recombinant PDE3A, with an IC₅₀ of 7,710 nM [1]. In contrast, the potent PDE3 inhibitor cilostamide (OPC-3689) demonstrates an IC₅₀ of approximately 5 nM under comparable assay conditions [2]. This approximately 1,500-fold difference establishes the target compound as functionally inert for PDE3A-related applications, making it a suitable negative control or counter-screen compound in phosphodiesterase inhibitor discovery programs.

PDE3A Inhibition
Reported
IC₅₀ 7,710 nM vs Cilostamide ~5 nM
Supports negative control use in PDE3A screening
Approximately 1,500-fold lower potency than reference inhibitor
PDE3A Phosphodiesterase Cardiovascular Pharmacology

PI3Kα Inhibition Benchmark

3-Amino-N-(pyridin-3-ylmethyl)propanamide inhibits human PI3Kα with an IC₅₀ of 39.1 nM in a fluorescence polarization-based kinase assay [1]. This value represents approximately 200-fold greater potency than its activity against PDE3A (IC₅₀ = 7,710 nM) [2]. When compared to the clinical PI3Kα-selective inhibitor alpelisib (BYL719, IC₅₀ ≈ 5 nM) [3], the target compound is approximately 8-fold less potent—placing it in an intermediate range suitable for tool compound applications where complete kinase ablation is not required.

PI3Kα Inhibition
Reported
IC₅₀ 39.1 nM vs Alpelisib ~5 nM
Supports PI3Kα probe fit for kinase assays
8-fold less potent than clinical candidate; intermediate tool range
PI3Kα Kinase Inhibition Cancer Cell Signaling

PRMT1 and SMYD3: Minimal Inhibition

In a scintillation proximity assay measuring displacement of [³H]-SAM, 3-amino-N-(pyridin-3-ylmethyl)propanamide (as BDBM50651352/CHEMBL5632319) exhibited an IC₅₀ of 200,000 nM (200 μM) against both protein arginine N-methyltransferase 1 (PRMT1) and histone-lysine N-methyltransferase SMYD3 [1]. For reference, the PRMT1 inhibitor furamidine (DB75) demonstrates an IC₅₀ of approximately 9.4 μM [2], indicating the target compound is approximately 20-fold weaker than even a modestly potent PRMT1 tool compound. This near-complete lack of methyltransferase activity—coupled with undetectable SUV39H1 inhibition at comparable concentrations—confirms that the scaffold does not promiscuously engage SAM-dependent enzymes.

PRMT1/SMYD3
Reported
IC₅₀ 200,000 nM vs Furamidine ~9.4 μM
Excludes methyltransferase off-target activity
20-fold weaker than modest tool; 5,100-fold vs. PI3Kα
PRMT1 SMYD3 Epigenetics Methyltransferase

β-Amino vs. α-Amino Regioisomer Reactivity

3-Amino-N-(pyridin-3-ylmethyl)propanamide differs fundamentally from its α-amino analog 2-amino-N-(pyridin-3-ylmethyl)propanamide in the position of the primary amine group . The β-amino configuration places the amine at the 3-position of the propanamide chain (NCCC(=O)NCc1cccnc1), whereas the 2-amino analog bears the amine at the α-carbon adjacent to the amide carbonyl. This positional difference alters pKa of the amine nitrogen, hydrogen-bonding geometry, and susceptibility to metabolic deamination [1]. In synthetic applications, the β-amino arrangement enables distinct reactivity pathways—including participation in β-lactam formation and Michael addition chemistry—that are inaccessible to α-amino analogs.

β- vs α-Amino
Class-level
β-position (C-3) vs α-position (C-2)
Regiochemistry defines reactivity and metabolic profile
Distinct pKa, H-bond geometry, and synthetic pathways
Regioisomer Structural Analog Synthetic Building Block

Dihydrochloride Salt vs. Free Base Solubility

3-Amino-N-(pyridin-3-ylmethyl)propanamide is commercially available in multiple salt forms: the free base (CAS 271591-66-3, MW 179.22) and the dihydrochloride salt (CAS 1197707-77-9, C₉H₁₅Cl₂N₃O, MW 252.14) . The dihydrochloride form incorporates two equivalents of HCl, protonating both the pyridine nitrogen and the primary amine to yield a dicationic species with substantially enhanced aqueous solubility relative to the neutral free base. This solubility differential is critical for biological assays: while the free base may require DMSO stock solutions and risk precipitation upon aqueous dilution, the dihydrochloride salt enables direct dissolution in aqueous buffers at concentrations suitable for biochemical and cell-based experiments.

Salt Solubility
Data to verify
Dihydrochloride salt (dicationic) vs free base (neutral)
Enhanced aqueous solubility for bioassay formulation
Qualitative advantage; no quantitative solubility data provided
Solubility Formulation Bioassay Compatibility

PI3Kα vs. PDE3A Selectivity Profile

An intra-compound selectivity comparison reveals that 3-amino-N-(pyridin-3-ylmethyl)propanamide demonstrates a 200-fold preference for PI3Kα inhibition (IC₅₀ = 39.1 nM) [1] over PDE3A (IC₅₀ = 7,710 nM) [2]. Furthermore, methyltransferase targets PRMT1 and SMYD3 require concentrations exceeding 200 μM for any measurable activity [3]. This selectivity window of >200-fold between the primary kinase target and the phosphodiesterase counter-target, combined with >5,000-fold selectivity over methyltransferases, defines a usable concentration range (approximately 10 nM to 1 μM) where PI3Kα engagement occurs without significant off-target activity.

PI3Kα Selectivity
Class-level
200× over PDE3A
5,100× over PRMT1/SMYD3
Defines usable concentration window for target-specific studies
Concentration range ~10 nM to 1 μM with minimal off-target activity
Selectivity Off-target Kinase Selectivity

3-Amino-N-(pyridin-3-ylmethyl)propanamide: Research Application Scenarios


PI3Kα Tool Compound for Kinase Signaling

Based on the demonstrated PI3Kα inhibition (IC₅₀ = 39.1 nM) [1], this compound serves as a biochemical tool for probing PI3K/AKT/mTOR pathway modulation. The 200-fold selectivity window over PDE3A [2] permits experiments in the 10 nM to 1 μM concentration range where PI3Kα is engaged but phosphodiesterase and methyltransferase activities remain unaffected. Researchers should procure the dihydrochloride salt (CAS 1197707-77-9) for aqueous buffer compatibility and avoid the 2-amino regioisomer which presents different stereoelectronic and activity profiles. Typical applications include in vitro kinase assays, cellular target engagement studies, and PI3Kα inhibitor lead optimization campaigns.

PDE3A Inhibitor Counter-Screen

The weak PDE3A inhibitory activity (IC₅₀ = 7.71 μM) [1]—approximately 1,500-fold less potent than the reference PDE3 inhibitor cilostamide [2]—qualifies this compound as a negative control in phosphodiesterase inhibitor screening. Procurement is justified for counter-screen panels where PDE3A inhibition must be definitively ruled out or where a structurally matched inactive comparator is needed to validate assay specificity. The compound's minimal methyltransferase activity further reduces confounding variables in multi-target profiling experiments.

β-Amino Amide Synthetic Building Block

The free base form (CAS 271591-66-3) [1] functions as a versatile synthetic intermediate bearing a reactive primary amine at the β-position and a pyridin-3-ylmethyl amide moiety. This regiochemistry enables distinct reactivity pathways—including β-lactam formation and participation in Michael addition sequences—that are not accessible with α-amino propanamide analogs [2]. Applications include synthesis of heterocyclic compounds, peptide mimetics, and metal-chelating ligands. Procurement should specify the free base for organic synthesis; the dihydrochloride salt may be converted back to the free base via basic workup if required.

Epigenetic Target Panel Reference

The near-complete lack of methyltransferase activity against PRMT1 and SMYD3 (IC₅₀ = 200 μM) [1], combined with undetectable SUV39H1 inhibition, establishes this compound as a negative reference for epigenetic target screening panels. The 5,100-fold selectivity gap between PI3Kα and methyltransferase activity [2] supports its use in assay validation where epigenetic off-target effects must be excluded. This scenario applies to screening laboratories validating new epigenetic assays, core facilities offering methyltransferase profiling services, and medicinal chemistry groups optimizing selectivity of lead candidates.

Application
Selection Property
Validation Focus
PI3Kα kinase signaling probe
Kinase inhibitory profile review
Target engagement in PI3K pathway
PDE3A inhibitor counter-screen
PDE3A activity review
Specificity control validation
β-amino amide building block
Regiochemistry and reactivity
Synthetic route compatibility
Methyltransferase counter-screen reference
Methyltransferase activity review
Epigenetic off-target exclusion

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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